molecular formula C12H12NO3- B13057576 [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate

Cat. No.: B13057576
M. Wt: 218.23 g/mol
InChI Key: FNJNWRNKFOSPCI-UHFFFAOYSA-M
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Description

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate is a complex organic compound that belongs to the class of benzofurans Benzofurans are characterized by a benzene ring fused to a furan ring This compound is notable for its unique structure, which includes a cyclopropane carboxylate group and an aminobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1-benzofuran with aminocyclopropanecarboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydro-1-benzofuran: A simpler benzofuran derivative.

    1-aminocyclopropane-1-carboxylate: A related compound with a cyclopropane carboxylate group.

Uniqueness

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate is unique due to its combination of a benzofuran ring with an aminocyclopropanecarboxylate group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H12NO3-

Molecular Weight

218.23 g/mol

IUPAC Name

1-(6,7-dihydro-5H-1-benzofuran-4-ylideneamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H13NO3/c14-11(15)12(5-6-12)13-9-2-1-3-10-8(9)4-7-16-10/h4,7H,1-3,5-6H2,(H,14,15)/p-1

InChI Key

FNJNWRNKFOSPCI-UHFFFAOYSA-M

Canonical SMILES

C1CC2=C(C=CO2)C(=NC3(CC3)C(=O)[O-])C1

Origin of Product

United States

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